N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
Description
This compound belongs to the 1,3,5-triazine-2,4-diamine family, characterized by a central triazine ring substituted with two 4-chlorophenyl groups at the 2- and 4-positions and a 5-methyl-1,3,4-thiadiazole sulfanyl group at the 6-position.
Properties
Molecular Formula |
C18H13Cl2N7S2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-N,4-N-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H13Cl2N7S2/c1-10-26-27-18(28-10)29-17-24-15(21-13-6-2-11(19)3-7-13)23-16(25-17)22-14-8-4-12(20)5-9-14/h2-9H,1H3,(H2,21,22,23,24,25) |
InChI Key |
MSTLDBVWEBIBBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple stepsThe reaction conditions often require the use of solvents like chloroform and catalysts to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The thiadiazole group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, hydrogen gas or metal hydrides for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole group can yield sulfoxides, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole moiety. Research indicates that derivatives of 1,3,4-thiadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A review of cytotoxic properties demonstrated that certain thiadiazole derivatives showed IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . These findings suggest that the structural modifications of thiadiazoles can enhance their anticancer efficacy.
- Mechanistic Insights : The interaction of these compounds with tubulin has been investigated through docking studies, revealing that they may induce apoptosis in cancer cells without affecting normal cells significantly .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiadiazole derivatives can possess significant antibacterial and antifungal activities:
- Antibacterial Efficacy : Compounds similar to N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine have demonstrated high antibacterial activity with minimum inhibitory concentrations (MICs) as low as 5 µM against E. coli . The presence of chlorine atoms and sulfonamide groups in the structure has been linked to enhanced antibacterial properties.
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented extensively:
- Dual Inhibition : Some derivatives have shown dual inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This suggests their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of these compounds:
- SAR Studies : Research indicates that modifications at specific positions on the thiadiazole ring significantly affect the biological activity. For instance, substituents on the C-5 phenyl ring have been shown to influence cytotoxicity against cancer cells .
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | 4-chlorophenyl amine | Reflux in organic solvent |
| 2 | Cyclization | Thioketone derivatives | Heat under inert atmosphere |
| 3 | Purification | Crystallization | Ethanol or acetone |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Case Study 1 : A study demonstrated that a derivative with similar structural features exhibited significant inhibition against a panel of cancer cell lines and was further evaluated for its potential as a lead compound in drug development .
- Case Study 2 : In another investigation focusing on anti-inflammatory effects, derivatives showed promise in reducing inflammation markers in vitro and were tested for efficacy in vivo models .
Mechanism of Action
The mechanism of action of N2,N4-BIS(4-CHLOROPHENYL)-6-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. For example, its potential antithyroid activity is attributed to its ability to interfere with thyroid hormone synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Triazine Core
The compound’s activity and physicochemical properties are highly sensitive to substituent modifications. Key analogs include:
N,N'-bis(4-methoxyphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
- Structural Difference : Methoxy (-OCH₃) replaces chloro (-Cl) on the phenyl rings.
- Impact: Lipophilicity: Higher XLogP3 (5.2 vs. ~4.5 estimated for the chloro analog), suggesting increased hydrophobicity . Applications: Methoxy-substituted triazines are often explored in photostabilizers (e.g., UV absorbers in polymers) .
N,N'-bis(2,4-dichlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine
- Structural Difference : Dichlorophenyl groups (2,4-Cl₂) replace 4-chlorophenyl.
- Impact: Molecular Weight: Higher (531.27 g/mol vs. ~453 g/mol for the 4-chloro analog) due to additional chlorine atoms .
N2,N4-bis(4-chlorophenyl)-6-methyl-1,3,5-triazine-2,4-diamine
- Structural Difference : Methyl (-CH₃) replaces the thiadiazole sulfanyl group.
- Impact :
Functional Group Modifications
Thiadiazole vs. Benzimidazole Sulfanyl Groups
- 6-(1H-Benzimidazol-2-ylsulfanyl) Analog :
- Structural Difference : Benzimidazole replaces 5-methyl-1,3,4-thiadiazole.
- Impact :
- Enhanced aromaticity and planar structure may improve stacking interactions (e.g., in materials science or DNA intercalation) .
- Higher molecular weight (e.g., 303207-01-4 analog) and altered solubility profiles.
Methylthio vs. Thiadiazole Sulfanyl Groups
Research Findings and Trends
- Agrochemicals : Chloro- and thio-substituted triazines (e.g., Prometryn) dominate herbicidal applications due to their electron-deficient cores, which disrupt plant electron transport chains .
- Materials Science : Methoxy- and hydroxyphenyl-substituted triazines (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine) are prioritized for UV absorption and polymer stabilization .
- Drug Discovery : Thiadiazole and benzimidazole analogs show promise in medicinal chemistry for their hydrogen-bonding capacity and heterocyclic diversity .
Biological Activity
N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and structure-activity relationships.
1. Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features two 4-chlorophenyl groups and a thiadiazole moiety that may contribute to its biological activity.
2. Cytotoxic Activity
Recent studies have highlighted the cytotoxic properties of various thiadiazole derivatives, including the compound . The following table summarizes the cytotoxic effects observed against different cancer cell lines:
These data indicate that the compound exhibits potent activity against breast and lung cancer cell lines, with IC50 values significantly lower than many known chemotherapeutics.
The mechanisms underlying the cytotoxicity of this compound are multifaceted:
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased mitochondrial membrane permeability and subsequent activation of caspases .
- Tubulin Binding : The compound's interaction with tubulin has been suggested as a mechanism for its antiproliferative effects. Molecular docking studies indicate that it binds effectively to the tubulin protein, disrupting microtubule formation necessary for mitosis .
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key findings include:
- Substituent Influence : The presence of chlorophenyl groups enhances cytotoxicity due to increased lipophilicity and potential for better cellular uptake .
- Thiadiazole Moiety : The incorporation of the thiadiazole ring is essential for biological activity; modifications to this part of the molecule can significantly alter its potency against various cancer cell lines .
5. Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
- Case Study 1 : A derivative with structural similarities demonstrated an IC50 value of 0.794 µM against breast cancer cell lines, establishing a precedent for further exploration of thiadiazole derivatives in anticancer therapy .
- Case Study 2 : Another study reported that compounds with similar scaffolds exhibited selective toxicity towards cancer cells over normal cells, suggesting a therapeutic window that could be exploited in drug development .
Q & A
Q. What are the optimal synthetic routes for preparing N,N'-bis(4-chlorophenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine?
The compound is synthesized via nucleophilic substitution reactions. A typical protocol involves reacting 2,4,6-trichloro-1,3,5-triazine with 4-chloroaniline derivatives under controlled alkaline conditions (e.g., 4% NaOH) to form the bis(4-chlorophenyl)triazine core. Subsequent thiolation with 5-methyl-1,3,4-thiadiazole-2-thiol is performed in acetone or ethanol under reflux, with reaction progress monitored via TLC . Neutralization with dilute HCl precipitates the product, which is purified via recrystallization. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization methods include:
- 1H/13C NMR : To verify substituent positions on the triazine ring and thiadiazole moiety. For example, aromatic protons from 4-chlorophenyl groups appear at δ 7.2–7.6 ppm, while thiadiazole protons resonate at δ 2.4–2.6 ppm (methyl group) .
- Mass Spectrometry (MS) : To confirm molecular ion peaks (e.g., m/z 500–550 range) and fragmentation patterns .
- Elemental Analysis : To validate C, H, N, S, and Cl content within ±0.3% deviation .
Q. What are the critical functional groups influencing reactivity?
- The 1,3,5-triazine core acts as an electron-deficient scaffold, enabling nucleophilic substitutions.
- The thiadiazole-sulfanyl group enhances electrophilicity and participates in hydrogen bonding or π-π stacking interactions.
- 4-Chlorophenyl substituents contribute steric bulk and influence solubility in polar aprotic solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from tautomerism (e.g., thiol-thione equilibrium in the thiadiazole moiety) or solvent-dependent NMR shifts. Strategies include:
Q. What methodologies are effective for optimizing reaction yields in large-scale syntheses?
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) can optimize variables like temperature, solvent ratio, and catalyst loading .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions, particularly in thiolation steps .
- In-line Analytics : Use FTIR or UV-vis probes to monitor intermediates in real time .
Q. How can substituent modifications enhance biological activity (e.g., antimicrobial)?
- Systematic SAR Studies : Replace the 5-methyl group on the thiadiazole with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate lipophilicity and target binding .
- Bioisosteric Replacements : Substitute the sulfanyl linker with selenyl or oxygen analogs to alter redox properties .
- In Silico Docking : Predict interactions with microbial enzymes (e.g., dihydrofolate reductase) using molecular dynamics simulations .
Q. How should researchers address discrepancies in biological assay reproducibility?
- Control for Solvent Effects : Use DMSO at <1% concentration to avoid cytotoxicity artifacts.
- Standardize Assay Conditions : Fix parameters like incubation time (e.g., 24 h for bacterial assays) and inoculum size (e.g., 1×10^6 CFU/mL) .
- Cross-validate with Orthogonal Assays : Compare MIC values with time-kill curves or biofilm inhibition studies .
Q. What strategies mitigate degradation during long-term stability studies?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the triazine ring) .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound for storage in amber vials under inert gas .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
